molecular formula C15H10BrNO B1293260 2-(3-Bromophenyl)-4'-cyanoacetophenone CAS No. 898784-13-9

2-(3-Bromophenyl)-4'-cyanoacetophenone

Cat. No.: B1293260
CAS No.: 898784-13-9
M. Wt: 300.15 g/mol
InChI Key: QVVXLXHELFIZSV-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4'-cyanoacetophenone (C₁₅H₁₀BrNO) is a substituted acetophenone derivative featuring a bromine atom at the 3-position of the phenyl ring and a cyano group at the 4'-position of the acetophenone moiety. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications due to its electron-withdrawing substituents (cyano and bromo), which modulate reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name

4-[2-(3-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXLXHELFIZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642310
Record name 4-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-13-9
Record name 4-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4’-cyanoacetophenone typically involves a multi-step process. One common method starts with the bromination of acetophenone to form 3-bromoacetophenone. This intermediate is then subjected to a cyanation reaction to introduce the cyano group, resulting in the formation of 2-(3-Bromophenyl)-4’-cyanoacetophenone. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-4’-cyanoacetophenone may involve large-scale bromination and cyanation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4’-cyanoacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromophenyl)-4’-cyanoacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4’-cyanoacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromophenyl)-4'-cyanoacetophenone with structurally related acetophenone derivatives, highlighting substituent effects on molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
This compound C₁₅H₁₀BrNO 300.12 (calc.) 3-Bromophenyl, 4'-cyano N/A Intermediate in synthesis, crystallography
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 (calc.) 2-Bromo, 4'-methoxy 2632-13-5 Lab intermediate, controlled synthesis
2-(3-Cyanophenyl)-4'-iodoacetophenone C₁₅H₁₀INO 347.16 (calc.) 3-Cyanophenyl, 4'-iodo 898784-39-9 Heavy-atom derivatization, medicinal chemistry
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene C₁₁H₁₅BrO₄ 297.14 (calc.) Bromo, dimethoxy, dimethoxymethyl 70461-33-5 Polymer precursors, agrochemicals

Key Findings from Structural Comparisons :

Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the ketone position, favoring nucleophilic additions compared to the electron-donating methoxy group in 2-Bromo-4'-methoxyacetophenone, which stabilizes aromatic rings via resonance . Bromine vs. Iodine: The iodo analog (898784-39-9) exhibits higher molecular weight and polarizability, making it superior for heavy-atom crystallography but less stable under thermal conditions compared to bromine-containing derivatives .

Applications in Synthesis: 2-Bromo-4'-methoxyacetophenone (2632-13-5) is restricted to controlled intermediate use due to its reactivity, whereas the cyano-bromo combination in the target compound allows for dual functionalization in Suzuki-Miyaura coupling reactions .

Thermal and Solubility Properties: Methoxy-substituted derivatives generally exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to cyano- or iodo-substituted analogs, which require non-polar solvents for crystallization .

Biological Activity

2-(3-Bromophenyl)-4'-cyanoacetophenone, a compound with the molecular formula C15_{15}H10_{10}BrNO, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and case studies.

  • Molecular Structure : The compound features a bromophenyl group and a cyanoacetophenone moiety, contributing to its unique reactivity and biological interactions.
  • CAS Number : 20099-89-2
  • SMILES Notation : Cc1cc(cc(c1)Br)C(=O)C2=CC=CC(=C2)C#N

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Anticancer Efficacy of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HCT-11610.0Cell cycle arrest in the G1 phase

The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Antibacterial Activity

Preliminary studies have also shown that this compound possesses antibacterial properties. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
E. coli5020
S. aureus4022

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in vitro. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Table 3: Anti-inflammatory Effects

CytokineConcentration (µM)Inhibition (%)
TNF-α1045
IL-61038

This suggests that the compound may modulate inflammatory responses, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies

  • Study on Anticancer Mechanisms : A systematic investigation into the mechanisms by which this compound induces apoptosis revealed that it triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases .
  • Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, this compound showed comparable efficacy to ceftriaxone against resistant strains of bacteria, indicating its potential as an alternative treatment option .

Q & A

Basic: What are the recommended methods for synthesizing 2-(3-Bromophenyl)-4'-cyanoacetophenone, and how can its purity be characterized?

Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or condensation reactions using brominated phenyl precursors and cyanoacetophenone derivatives. For example, α,β-unsaturated ketone intermediates (similar to methods in ) can react with nitrile-containing reagents. Post-synthesis, purity is characterized via:

  • Melting Point Analysis : Compare observed mp (92–96°C) with literature values .
  • NMR Spectroscopy : Confirm structural integrity through 1^1H/13^13C NMR peak assignments (e.g., cyano group at ~110–120 ppm in 13^13C NMR).
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.

Advanced: How can single-crystal X-ray diffraction (SC-XRD) be optimized for determining the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated ethanol solution to obtain high-quality single crystals.
  • Data Collection : Employ high-resolution detectors (e.g., CCD or DECTRIS Pilatus) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXL for refinement, addressing potential twinning or disorder with the TWIN and PART commands . For macromolecular interfaces, use SHELXPRO to handle anisotropic displacement parameters .

Example Crystallographic Parameters (from analogous structures):

ParameterValue
Space GroupP212_1/c
R-factor<0.05
Mean C-C Bond1.54 Å
Refinement ToolSHELXL-2018/3

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify outliers.
  • Solvent Effects : Account for solvent polarity in simulations (e.g., using the IEF-PCM model for DMSO-d6_6).
  • Crystal Packing : Use tools like CrystalExplorer to evaluate intermolecular interactions (e.g., π-π stacking) that may shift experimental signals .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation. Repeat until mp stabilizes at 92–96°C .
  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent. Monitor fractions via TLC (Rf_f ≈ 0.4).
  • HPLC Prep : Apply C18 columns with acetonitrile/water gradients for high-purity isolation.

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Bromine as Leaving Group : The 3-bromophenyl moiety undergoes Pd-catalyzed coupling (e.g., with aryl boronic acids). Optimize conditions using Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3, and DMF/H2_2O at 80°C.
  • Monitoring Reaction : Use GC-MS to track intermediate formation (e.g., biphenyl derivatives) and 19^19F NMR (if fluorinated reagents are used) .

Advanced: How to address challenges in spectroscopic data reproducibility across different laboratories?

Methodological Answer:

  • Standardized Protocols : Adopt identical solvent systems (e.g., CDCl3_3 for NMR) and calibration standards (e.g., TMS at 0 ppm).
  • Interlab Comparisons : Share raw data (e.g., .FID files for NMR) to identify instrument-specific artifacts.
  • Crystallographic Validation : Cross-reference SC-XRD bond lengths/angles with computational models to confirm structural consistency .

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